Ethylene glycol-d4

Catalog No.
S778878
CAS No.
2219-51-4
M.F
C2H6O2
M. Wt
66.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol-d4

CAS Number

2219-51-4

Product Name

Ethylene glycol-d4

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diol

Molecular Formula

C2H6O2

Molecular Weight

66.09 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2

InChI Key

LYCAIKOWRPUZTN-LNLMKGTHSA-N

SMILES

Array

Synonyms

1,2-Ethane-1,1,2,2-d4-diol; 1,2-Ethane-d4-diol

Canonical SMILES

C(CO)CO

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])O)O

The exact mass of the compound Ethylene-d4 glycol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylene glycol-d4 (CAS 2219-51-4), formulated as HO-CD2-CD2-OH, is a selectively deuterated isotopologue of ethylene glycol featuring a fully deuterated carbon backbone and exchangeable protonated hydroxyl groups. In industrial and scientific procurement, it is primarily sourced for two distinct, high-value workflows: as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the absolute quantification of ethylene glycol via mass spectrometry, and as a monomeric precursor for the synthesis of deuterated polymers (such as PET-d4 and PEG-d4). By providing a +4 Da mass shift while retaining identical physicochemical properties to native ethylene glycol, it ensures exact co-elution and matrix effect correction in complex biological and pharmaceutical assays . Concurrently, its deuterated backbone provides critical isotopic contrast for Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) structural studies[1].

Substituting Ethylene glycol-d4 with generic diols or fully deuterated alternatives compromises data integrity and process efficiency. In mass spectrometry, using structural analogs like 1,3-propanediol as internal standards fails because they do not co-elute perfectly with ethylene glycol; this retention time shift exposes the analog to different transient matrix effects, leading to inaccurate quantification in complex matrices like postmortem blood or serum[1]. In polymer synthesis, substituting EG-d4 with fully deuterated Ethylene glycol-d6 (DO-CD2-CD2-OD) for polycondensation reactions is economically and chemically inefficient. During esterification with diacids, the hydroxyl groups are eliminated as water; using EG-d6 results in the costly loss of deuterium as D2O, whereas EG-d4 ensures 100% of the procured isotopic label is incorporated directly into the polymer backbone for advanced material research .

Absolute Quantification Accuracy in Complex Matrices via Co-elution

In forensic toxicology and clinical analysis, quantifying ethylene glycol requires an internal standard that perfectly mirrors the analyte's chromatographic behavior. Ethylene glycol-d4 co-elutes exactly with native ethylene glycol in GC-MS workflows, experiencing identical ion suppression or enhancement. In contrast, structural analogs elute at different retention times, exposing them to different matrix environments and leading to quantification errors. Furthermore, EG-d4 provides a +4 Da mass shift, completely avoiding interference from the natural heavy isotope peaks of the native analyte, enabling precise quantification and a limit of detection as low as 25 mg/L in complex matrices like postmortem blood [1].

Evidence DimensionCo-elution and Matrix Effect Correction
Target Compound DataEG-d4 (Exact co-elution, identical matrix effect correction, +4 Da shift)
Comparator Or Baseline1,3-propanediol (Retention time shift, differential matrix effects)
Quantified Difference+4 Da mass shift with 0 second retention time deviation vs native EG.
ConditionsGC-MS analysis of biological matrices.

Buyers must select EG-d4 over generic diols to meet strict regulatory validation requirements for accuracy and precision in toxicological and impurity assays.

Neutron Scattering Contrast for Polymer Backbone Analysis

For structural analysis of polymers like polyethylene terephthalate (PET), researchers use Inelastic Neutron Scattering (INS) and Small-Angle Neutron Scattering (SANS). Synthesizing these polymers with EG-d4 incorporates a fully deuterated aliphatic backbone (-CD2-CD2-). Because the coherent neutron scattering length of deuterium (6.67 fm) differs drastically from hydrogen (-3.74 fm), the EG-d4-derived polymer provides significant scattering contrast. Compared to unlabeled EG, which provides no isotopic contrast and suffers from high incoherent scattering background from hydrogen, EG-d4 allows researchers to isolate conformation-specific vibrational modes (like trans/gauche rocking and twisting) without background interference[1].

Evidence DimensionCoherent neutron scattering length
Target Compound DataEG-d4 derived backbone (Deuterium: 6.67 fm, low incoherent background)
Comparator Or BaselineUnlabeled EG backbone (Hydrogen: -3.74 fm, high incoherent background)
Quantified Difference~10.4 fm shift in scattering length per atom.
ConditionsSANS or INS of synthesized PET-d4 or PEG-d4.

EG-d4 is the required precursor for generating the isotopic contrast necessary to resolve polymer chain conformations and nanoscale structures in neutron scattering facilities.

Atom Economy and Cost-Efficiency in Condensation Polymerization

When synthesizing deuterated polyesters (e.g., PET-d4) or polyethers for precision materials research, buyers must choose between EG-d4 (HO-CD2-CD2-OH) and fully deuterated EG-d6 (DO-CD2-CD2-OD). During condensation reactions with diacids, the hydroxyl protons or deuterons are eliminated as water. Using EG-d4 ensures that 100% of the purchased deuterium is incorporated into the final polymer backbone. In contrast, using EG-d6 results in the loss of 33% of the isotopic label (the two hydroxyl deuterons) as D2O waste. Furthermore, retaining the protonated hydroxyls in EG-d4 avoids kinetic isotope effects that can slow down the esterification reaction compared to the O-D bonds in EG-d6 .

Evidence DimensionDeuterium retention in condensation polymerization
Target Compound DataEG-d4 (100% deuterium retention in polymer backbone)
Comparator Or BaselineEG-d6 (33% deuterium lost as condensation byproduct)
Quantified Difference33% higher atom economy for backbone deuteration.
ConditionsPolycondensation with diacids (e.g., terephthalic acid).

Procuring EG-d4 instead of EG-d6 prevents the costly waste of isotopic labels during the synthesis of deuterated condensation polymers.

Clinical Toxicology and Forensic Analysis

Procured as a Stable Isotope-Labeled Internal Standard (SIL-IS) in GC-MS or LC-MS/MS workflows to accurately quantify ethylene glycol poisoning in postmortem blood or serum. EG-d4 corrects for severe matrix effects and sample preparation losses, ensuring reliable forensic and toxicological assessments [1].

Pharmaceutical Impurity and Extractables Testing

Employed in quantitative analysis to measure toxic ethylene glycol residues or tracers during drug development and pharmacokinetic profiling. The +4 Da mass shift allows for precise isotope dilution mass spectrometry, meeting strict analytical requirements .

Synthesis of Deuterated Polymers for SANS/INS

Sourced as a monomeric precursor to synthesize deuterated polymers like PET-d4. The deuterated backbone provides the essential contrast required for Inelastic Neutron Scattering (INS) and Small-Angle Neutron Scattering (SANS), enabling advanced structural characterization of polymer chain conformations[2].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

66.061886414 Da

Monoisotopic Mass

66.061886414 Da

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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